3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone
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Overview
Description
3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 g/mol . This compound is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and piperidinomethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone, which is then subjected to chlorination and fluorination reactions to introduce the chloro and fluoro substituents.
Piperidinomethylation: The next step involves the introduction of the piperidinomethyl group. This is usually achieved through a nucleophilic substitution reaction where a piperidine derivative reacts with the chlorinated and fluorinated benzophenone under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the chlorination, fluorination, and piperidinomethylation reactions.
Optimized Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzophenone derivatives.
Scientific Research Applications
3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone: A closely related compound with similar substituents but different positional isomers.
4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone: Another isomer with the chloro and fluoro groups in different positions.
Uniqueness
3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-12-16(8-9-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNNHSXQSWDJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642700 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-23-0 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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